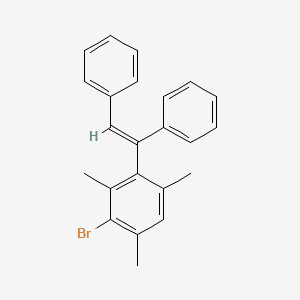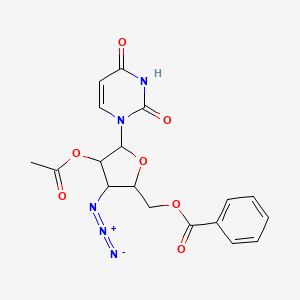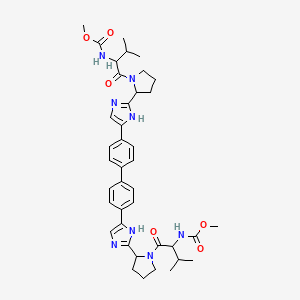
(E)-(1-(3-bromo-2,4,6-trimethylphenyl)ethene-1,2-diyl)dibenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-(1-(3-bromo-2,4,6-trimethylphenyl)ethene-1,2-diyl)dibenzene is an organic compound characterized by the presence of a bromo-substituted trimethylphenyl group attached to an ethene-diyl linkage, which is further connected to two benzene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-(1-(3-bromo-2,4,6-trimethylphenyl)ethene-1,2-diyl)dibenzene typically involves the following steps:
Formation of Ethene-Diyl Linkage: The ethene-diyl linkage can be formed via a Wittig reaction, where a phosphonium ylide reacts with an aldehyde or ketone to form the desired alkene.
Attachment of Benzene Rings: The final step involves the coupling of the ethene-diyl intermediate with benzene rings, which can be achieved through a palladium-catalyzed cross-coupling reaction such as the Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(E)-(1-(3-bromo-2,4,6-trimethylphenyl)ethene-1,2-diyl)dibenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding epoxides or reduction to form alkanes.
Addition Reactions: The ethene-diyl linkage can participate in addition reactions with halogens, hydrogen, or other electrophiles.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4) are commonly employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Major Products
Substitution: Formation of derivatives with different functional groups replacing the bromine atom.
Oxidation: Formation of epoxides or diols.
Reduction: Formation of saturated hydrocarbons.
Scientific Research Applications
(E)-(1-(3-bromo-2,4,6-trimethylphenyl)ethene-1,2-diyl)dibenzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism by which (E)-(1-(3-bromo-2,4,6-trimethylphenyl)ethene-1,2-diyl)dibenzene exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The ethene-diyl linkage and bromo-substituted phenyl group play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- (E)-(1-(3-chloro-2,4,6-trimethylphenyl)ethene-1,2-diyl)dibenzene
- (E)-(1-(3-fluoro-2,4,6-trimethylphenyl)ethene-1,2-diyl)dibenzene
- (E)-(1-(3-methyl-2,4,6-trimethylphenyl)ethene-1,2-diyl)dibenzene
Uniqueness
(E)-(1-(3-bromo-2,4,6-trimethylphenyl)ethene-1,2-diyl)dibenzene is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and methyl analogs. The bromine atom can participate in specific interactions and reactions that are not possible with other substituents, making this compound valuable for targeted applications.
Properties
Molecular Formula |
C23H21Br |
|---|---|
Molecular Weight |
377.3 g/mol |
IUPAC Name |
2-bromo-4-[(E)-1,2-diphenylethenyl]-1,3,5-trimethylbenzene |
InChI |
InChI=1S/C23H21Br/c1-16-14-17(2)23(24)18(3)22(16)21(20-12-8-5-9-13-20)15-19-10-6-4-7-11-19/h4-15H,1-3H3/b21-15+ |
InChI Key |
UQCUKNVEJHAXAK-RCCKNPSSSA-N |
Isomeric SMILES |
CC1=CC(=C(C(=C1/C(=C/C2=CC=CC=C2)/C3=CC=CC=C3)C)Br)C |
Canonical SMILES |
CC1=CC(=C(C(=C1C(=CC2=CC=CC=C2)C3=CC=CC=C3)C)Br)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![trisodium;4-(10,13-dimethyl-3,7-disulfonatooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B12097788.png)


![Methyl 2-[2-[2-(2-acetamidopropanoylamino)propanoylamino]propanoylamino]propanoate](/img/structure/B12097800.png)
![2-[4-(10,13-Dimethyl-3,7,12-trioxo-1,2,4,5,6,8,9,11,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl)pentanoylamino]ethanesulfonic acid](/img/structure/B12097809.png)
![9-Ethynyl-6,6-dimethyl-8-(4-morpholinopiperidin-1-yl)-11-oxo-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile](/img/structure/B12097812.png)







